1-Cyanoethane-1-sulfinyl chloride
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Overview
Description
1-Cyanoethane-1-sulfinyl chloride is a chemical compound with the molecular formula C₃H₄ClNOS. It is known for its reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of a cyano group (–CN) and a sulfinyl chloride group (–SOCl), making it a versatile intermediate in organic synthesis .
Preparation Methods
The synthesis of 1-cyanoethane-1-sulfinyl chloride typically involves the reaction of ethyl cyanoacetate with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve continuous flow protocols to optimize yield and safety .
Chemical Reactions Analysis
1-Cyanoethane-1-sulfinyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinyl chloride group to a sulfinyl group.
Substitution: The chloride group can be substituted with other nucleophiles, leading to the formation of various derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyanoethane-1-sulfinyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-cyanoethane-1-sulfinyl chloride involves its reactivity with nucleophiles and electrophiles. The cyano group can participate in nucleophilic addition reactions, while the sulfinyl chloride group can undergo substitution reactions. These reactions enable the compound to modify other molecules and form new chemical bonds .
Comparison with Similar Compounds
1-Cyanoethane-1-sulfinyl chloride can be compared with similar compounds such as:
1-Cyanoethane-1-sulfonyl chloride: This compound has a sulfonyl group instead of a sulfinyl group, making it more oxidized.
Ethyl cyanoacetate: This precursor compound lacks the sulfinyl chloride group and is less reactive.
Thionyl chloride: Used in the synthesis of this compound, it is a reagent rather than a product
The uniqueness of this compound lies in its dual functional groups, which provide a wide range of reactivity and applications in various fields.
Properties
Molecular Formula |
C3H4ClNOS |
---|---|
Molecular Weight |
137.59 g/mol |
IUPAC Name |
1-cyanoethanesulfinyl chloride |
InChI |
InChI=1S/C3H4ClNOS/c1-3(2-5)7(4)6/h3H,1H3 |
InChI Key |
PQPCKVVDELVZNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)S(=O)Cl |
Origin of Product |
United States |
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